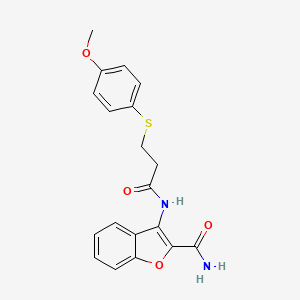

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

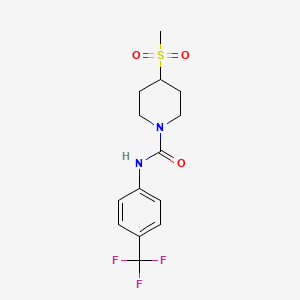

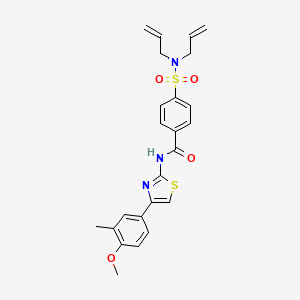

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran scaffold, which is a common structure in many natural and synthetic compounds with a wide range of biological and pharmacological applications . The benzofuran scaffold is considered a privileged structure in drug discovery .Scientific Research Applications

Anti-inflammatory and Analgesic Agents

A study synthesized novel derivatives related to benzofuran-2-carboxamide, which were evaluated for their anti-inflammatory and analgesic activities. Compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as COX inhibitors with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on benzofuran carboxamide derivatives synthesized for developing new bioactive chemical entities found that these compounds exhibit in vitro antimicrobial activity. This suggests their potential application in treating microbial infections (Lavanya et al., 2017).

Neuroprotective and Antioxidant Effects

Another study evaluated the neuroprotective and antioxidant activities of novel benzofuran-2-carboxamide derivatives. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential in neuroprotection and antioxidant defense (Cho et al., 2015).

5-Lipoxygenase Inhibitory Activities

2-Substituted benzofuran hydroxamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activities. These compounds were found to be potent inhibitors of the enzyme, indicating their potential therapeutic application in conditions mediated by 5-lipoxygenase activity (Ohemeng et al., 1994).

Selective Ligands for Sigma Receptors

Synthesis of benzofuran-2-carboxamide ligands aiming at selectivity for sigma receptors was reported. These compounds exhibit high affinity at the sigma-1 receptor, suggesting their potential use in researching sigma receptor-mediated biological processes (Marriott et al., 2012).

Future Directions

Benzofuran and its derivatives, including this compound, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds.

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .

Mode of Action

The interaction of 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide with its target, Fe3+ ions, has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions .

Biochemical Pathways

The compound’s ability to selectively detect fe3+ ions suggests it may interact with biochemical pathways involving these ions .

Result of Action

The molecular and cellular effects of 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide’s action primarily involve its interaction with Fe3+ ions. The compound exhibits a significant fluorescence enhancement upon binding with Fe3+ ions, which can be used for the selective detection of these ions .

Action Environment

The action of 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide is influenced by the environment in which it is present. For instance, the compound’s interaction with Fe3+ ions has been studied in a DMSO/H2O solution . Environmental factors such as the presence of other ions and the pH of the solution could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

3-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-24-12-6-8-13(9-7-12)26-11-10-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVINJKTPIWKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)

![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)

![1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2691944.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2691947.png)

![2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2691948.png)

![2-Amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2691949.png)